molecular formula C8H11BrN2S B12902070 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole CAS No. 105613-25-0

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole

Cat. No.: B12902070
CAS No.: 105613-25-0
M. Wt: 247.16 g/mol
InChI Key: HMFMTTSMOKQPTM-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 2-position and a cyclohexyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole typically involves the cyclization of thiosemicarbazide with a carboxylic acid, followed by bromination. The reaction conditions often include the use of mixed acids and brominating agents . For example, the preparation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide under the action of mixed acid, followed by bromination and alkali separation, is a common method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

CAS No.

105613-25-0

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

2-bromo-5-cyclohexyl-1,3,4-thiadiazole

InChI

InChI=1S/C8H11BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

HMFMTTSMOKQPTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)Br

Origin of Product

United States

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